molecular formula C12H18N2O B1602729 (1-Benzylpiperazin-2-yl)methanol CAS No. 476493-27-3

(1-Benzylpiperazin-2-yl)methanol

Cat. No. B1602729
M. Wt: 206.28 g/mol
InChI Key: MIULIYROIRMPCW-UHFFFAOYSA-N
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Description

“(1-Benzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 476493-27-3. Its molecular weight is 206.29 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “(1-Benzylpiperazin-2-yl)methanol” is 1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 .


Physical And Chemical Properties Analysis

“(1-Benzylpiperazin-2-yl)methanol” is a solid, semi-solid, or liquid substance .

Scientific Research Applications

Synthesis and Transformation into CNS Ligands

(1-Benzylpiperazin-2-yl)methanol has been utilized in the synthesis of compounds with potential applications in central nervous system (CNS) therapies. A novel synthesis method starting from (S)-serine led to the development of chiral, non-racemic bicyclic lactams. These compounds, particularly the butyl derivative, showed promising interactions with σ1-receptors, suggesting potential for CNS receptor modulation (Beduerftig, Weigl, & Wünsch, 2001).

Development of Enzyme Inhibitors

Research has demonstrated the development of (1-Benzylpiperazin-2-yl)methanol derivatives as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These inhibitors play a role in regulating endocannabinoid signaling, offering therapeutic potential in areas such as pain management (Morera, Labar, Ortar, & Lambert, 2012).

Antimicrobial Activity

A series of novel compounds synthesized from (1-Benzylpiperazin-2-yl)methanol demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Mandala et al., 2013).

Corrosion Inhibition

Compounds derived from (1-Benzylpiperazin-2-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic environments. Their interaction with metal surfaces suggests potential applications in industrial settings to protect metals from corrosion (Ma, Qi, He, Tang, & Lu, 2017).

Catalyst Development

(1-Benzylpiperazin-2-yl)methanol derivatives have been utilized in the development of highly active catalysts for chemical reactions. These catalysts show potential in various chemical synthesis processes, enhancing efficiency and selectivity (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Sigma and 5-HT1A Receptor Ligands

Research into omega-(tetralin-1-yl)-n-alkylamine derivatives, structurally related to (1-Benzylpiperazin-2-yl)methanol, revealed their moderate to high affinity for sigma receptors. This finding is significant for developing new drugs targeting these receptors (Berardi et al., 1996).

Safety And Hazards

The safety information for “(1-Benzylpiperazin-2-yl)methanol” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(1-benzylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIULIYROIRMPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599661
Record name (1-Benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpiperazin-2-yl)methanol

CAS RN

476493-27-3
Record name (1-Benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzylhydroxymethylpiperazine was prepared according to the reported literature procedure: A. Naylor et al, J. Med. Chem. 1993, 36, 2075-2083. To compound 379 (2.48 g, 12.00 mmol), which was dried just before use by azeotropic distillation with toluene under reduced pressure, dissolved in anhydrous DMF (24 mL) under an argon atmosphere was successively added N,N-diisopropylethylamine (3.15 mL, 17.95 mmol), 4 Å molecular sieves and dichloropyridazinone 378 (1.68 g, 5.98 mmol). The reaction mixture was heated at 100° C. for 23 h. Upon cooling to room temperature, the mixture was poured into an aqueous pH 7 phosphate buffer solution (400 mL) and diluted with ethyl acetate (300 mL). After decantation, the aqueous solution was extracted with ethyl acetate (3×350 mL). The combined organic extract was successively washed with water (400 mL) then brine (400 mL), dried (MgSO4), filtered, and concentrated. The crude oil was recrystallized from boiling ethyl acetate (250 mL), filtered and rinsed with cold methylene chloride (70 mL) to give 1.08 g of the product 380 (41% yield) as an off-white solid. MS (M+1): m/e 447.
[Compound]
Name
compound 379
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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